molecular formula C15H25NO3 B3424873 Metoprolol CAS No. 37350-58-6

Metoprolol

Cat. No.: B3424873
CAS No.: 37350-58-6
M. Wt: 267.36 g/mol
InChI Key: IUBSYMUCCVWXPE-UHFFFAOYSA-N
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Description

Metoprolol is a selective beta-1 adrenergic receptor blocker, commonly used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is also employed to reduce mortality following myocardial infarction and to prevent migraine headaches. This compound is available in two salt forms: this compound tartrate and this compound succinate, each with distinct pharmacokinetic properties .

Mechanism of Action

Mode of Action

Metoprolol interacts with its targets by binding to the beta-1-adrenergic receptors, thereby inhibiting the action of neurotransmitters like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and cardiac output, reducing the amount of oxygen that the heart needs to function . This is particularly beneficial in conditions like angina, where the heart’s demand for oxygen exceeds the supply.

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway. By blocking beta-1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), which are part of the body’s “fight or flight” response. This leads to a decrease in heart rate and blood pressure . This compound also influences the renin-angiotensin-aldosterone system by decreasing the release of renin from the kidneys, further helping to lower blood pressure .

Pharmacokinetics

This compound has a bioavailability of approximately 50% after oral administration, due to an extensive first-pass metabolism . It is primarily metabolized by the liver enzyme CYP2D6 . The half-life of this compound ranges from 3 to 7 hours, and it is mainly excreted through the kidneys . Factors such as age, liver function, and genetic polymorphisms in CYP2D6 can significantly influence the pharmacokinetics of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect this compound’s metabolism and efficacy . Additionally, factors such as diet and gut microbiota can also influence the metabolism and effectiveness of this compound . Furthermore, environmental pollutants could potentially impact the effectiveness of this compound, although more research is needed in this area .

Biochemical Analysis

Biochemical Properties

Metoprolol interacts with beta-1 adrenergic receptors in the body, specifically in cardiac cells . This interaction is characterized by the inhibition of these receptors, leading to a decrease in cardiac output by producing negative chronotropic and inotropic effects .

Cellular Effects

This compound exerts its effects by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . This blockade leads to a decrease in heart rate and blood pressure, which can be beneficial in conditions such as hypertension and angina .

Molecular Mechanism

This compound’s mechanism of action involves selective antagonism of the beta-1 adrenergic receptors, without presenting activity towards membrane stabilization nor intrinsic sympathomimetics . This selective antagonism results in the reduction of cardiac output, achieved through negative chronotropic and inotropic effects .

Temporal Effects in Laboratory Settings

In a study conducted on pigs, this compound administration early during ischemia attenuated the progression of infarct size . This suggests that this compound has a time-dependent effect in reducing the damage caused by ischemia .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, in a canine model of chronic obstructive sleep apnea, this compound effectively prevented neuronal dendritic remodeling induced by the condition .

Metabolic Pathways

This compound is metabolized through three main routes: O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic pathways involve enzymes such as CYP2D6, CYP3A4, CYP2B6, and CYP2C9 .

Transport and Distribution

This compound is well absorbed orally but has a bioavailability of only about 50% due to high first-pass metabolism . It has a large volume of distribution (> 200L) and moderate lipid solubility .

Subcellular Localization

While all beta-adrenergic receptors (including those that this compound interacts with) belong to the G protein-coupled receptor superfamily of membrane receptors, they display different subcellular localization patterns . The exact subcellular localization of this compound within the cell is not explicitly stated in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metoprolol is synthesized through a multi-step process. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield this compound . The reaction typically requires a Lewis acid catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards. The final product is often formulated into tablets or injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions: Metoprolol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain, often using reagents like sodium hydroxide or halogenating agents.

Major Products: The major products formed from these reactions include hydroxylated and demethylated derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Metoprolol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of beta-blocker pharmacokinetics and metabolism.

    Biology: Researchers study its effects on cellular signaling pathways and receptor interactions.

    Medicine: this compound is extensively researched for its therapeutic effects on cardiovascular diseases, including its role in reducing mortality and morbidity in heart failure patients.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

    Propranolol: A non-selective beta-blocker with similar uses but affects both beta-1 and beta-2 receptors.

    Atenolol: A selective beta-1 blocker like metoprolol but with a longer half-life and different pharmacokinetic profile.

    Bisoprolol: Another selective beta-1 blocker with higher beta-1 selectivity compared to this compound.

Uniqueness: this compound’s unique feature is its availability in both immediate-release and extended-release formulations, allowing for flexible dosing regimens tailored to patient needs .

Properties

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
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InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2023309
Record name Metoprolol
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Molecular Weight

267.36 g/mol
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Physical Description

Solid
Record name Metoprolol
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Boiling Point

398ºC (estimate)
Record name Metoprolol
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Solubility

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/
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Record name METOPROLOL
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Mechanism of Action

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page.
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CAS No.

51384-51-1, 37350-58-6
Record name Metoprolol
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Record name 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
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Synthesis routes and methods

Procedure details

To the stirred acetone solution of metoprolol base (19.3 mol), acetone (30 l) and sorbic acid (2.12 kg, 18.9 mol) were added at room temperature. The mixture was heated to reflux and the hot solution was filtered. The filtrate was allowed to cool slowly to 0° C. The crystals were centrifugated off, washed with cold acetone (10 l) and dried for three days in vacuo at room temperature to yield 5.95 kg of crystalline (S)-metoprolol. (81% from (4)).
Quantity
19.3 mol
Type
reactant
Reaction Step One
Quantity
2.12 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Metoprolol?

A1: this compound is a cardioselective β1-adrenergic blocking agent. [, , , , ] It primarily acts by competitively binding to β1-adrenergic receptors in the heart and other tissues, blocking the effects of norepinephrine and epinephrine. [, , , , ]

Q2: Does this compound affect cardiovascular reactivity to mental stress?

A3: Research suggests that this compound can reduce heart rate responses to mental stress. One study observed a normalization of heart rate and blood pressure responses to mental stress twelve weeks after this compound withdrawal, with no significant rebound increase. []

Q3: Can this compound influence sodium retention in response to physiological changes?

A4: One study found that this compound prevented sodium retention induced by lower body negative pressure in healthy men. This effect is potentially linked to a blunted neurohormonal response, including the suppression of plasma renin activity. []

Q4: How does this compound compare to other β-blockers, like Nebivolol, in terms of endothelial function?

A5: Studies indicate that while both this compound and Nebivolol can contribute to nitric oxide bioavailability, Nebivolol might offer additional benefits regarding endothelial function. [] Nebivolol has been linked to improvements in endothelial function and a reduction in vascular oxidative stress, potentially due to its nitric oxide-stimulating properties and effects on NADPH oxidase. []

Q5: What is the chemical structure and molecular formula of this compound?

A6: this compound is a {2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}(propan-2-yl)amine. [] The full chemical name clarifies its structure, comprising a propylamine chain with specific substituents, including a hydroxyl group, a methoxyethylphenoxy group, and a propan-2-yl group. Further structural details, including bond lengths and angles, can be found in crystallographic databases and scientific literature.

Q6: Is there data regarding the spectroscopic properties of this compound?

A7: While specific spectroscopic data (NMR, IR, etc.) is not detailed within these research papers, several studies mention developing and utilizing HPLC methods for the detection and quantification of this compound in various matrices like plasma and pharmaceutical formulations. [, , ] These methods rely on the compound's specific spectroscopic characteristics for detection.

Q7: What are some challenges in formulating this compound for different administration routes?

A8: This compound succinate, a commonly used salt form, is highly water-soluble. [] While beneficial for intravenous administration, this property poses challenges for sustained-release formulations. Research explores utilizing lipid excipients like Compritol® 888ATO to achieve controlled release profiles in oral dosage forms. []

Q8: How do formulation factors affect the release profile of this compound from sustained-release tablets?

A9: Studies on this compound succinate sustained-release tablets using Compritol® 888ATO show that factors like the source of the active ingredient, compression force during tablet manufacturing, and the presence of ethanol in the dissolution medium can influence the drug release profile. []

Q9: Can you provide examples of this compound formulations and their applications?

A10: this compound is available in immediate-release and sustained-release formulations for oral administration (tablets). [] Sustained-release formulations like this compound Oros aim to achieve prolonged therapeutic drug levels with once-daily dosing. [] Transdermal delivery systems of this compound have also been developed, offering potential advantages for sustained blood concentration and improved bioavailability. []

Q10: Does the metabolism of this compound differ between individuals?

A12: Yes, this compound metabolism exhibits significant interindividual variability. Factors like age and genetic polymorphisms in drug-metabolizing enzymes like cytochrome P450 2D6 can influence its pharmacokinetics, impacting both clearance and bioavailability. []

Q11: How does the route of administration affect this compound's pharmacokinetic profile?

A13: Oral administration of this compound is subject to first-pass metabolism, potentially leading to lower bioavailability compared to intravenous administration. [, ] Transdermal delivery systems have been explored to bypass first-pass metabolism and achieve more sustained blood concentrations. []

Q12: What are some preclinical models used to study the effects of this compound?

A12: Animal models, particularly rats, have been utilized to investigate the effects of this compound in various contexts, including:

  • Stroke-prone spontaneously hypertensive rats (SHRSP): To assess the impact of this compound on endothelial function in hypertension. []
  • Coronary heart disease models: To evaluate the effects of this compound on serum inflammatory factors, myocardial ischemia, apoptosis, and cardiac function. [, ]
  • Coronary microembolization models: To explore the potential cardioprotective effects of this compound, particularly its role in reducing myocardial apoptosis. []

Q13: What are the primary clinical indications for this compound?

A13: this compound is commonly prescribed for managing various cardiovascular conditions, including:

  • Hypertension: To lower blood pressure and reduce the risk of cardiovascular events. [, , , ]
  • Angina pectoris: To reduce the frequency and severity of angina attacks. [, , ]
  • Acute myocardial infarction: To improve survival rates and limit myocardial damage. [, ]
  • Heart failure: As part of a comprehensive treatment plan to manage symptoms and improve cardiac function. [, ]
  • Atrial fibrillation: To control heart rate in cases of rapid atrial fibrillation. [, ]

Q14: How does this compound compare to other antihypertensive drugs, like thiazide diuretics, in terms of long-term outcomes?

A16: The MAPHY study, a primary prevention trial, investigated the long-term effects of this compound versus thiazide diuretics in hypertensive patients, including smokers. [] Notably, the study found a lower incidence of total, cardiovascular, and coronary heart disease mortality in the this compound group, suggesting potential advantages beyond blood pressure control. []

Q15: Are there reported cases of this compound-induced adverse effects?

A17: While generally well-tolerated, this compound can cause adverse drug reactions (ADRs). A literature analysis of reported ADRs associated with this compound identified cardiovascular effects as the most common, followed by respiratory issues, allergic reactions, and nervous system effects. []

Q16: Have specific adverse effects, like hallucinations, been linked to this compound use?

A18: Although rare, there are reported cases of this compound potentially inducing hallucinations, particularly in elderly patients. [] This highlights the importance of careful patient monitoring and individualized treatment approaches, especially in vulnerable populations.

Q17: What analytical techniques are commonly employed to quantify this compound in biological samples?

A19: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method for the sensitive and selective determination of this compound in human plasma and other biological matrices. []

Q18: Is there evidence of this compound's presence in the environment?

A20: this compound has been detected in various environmental matrices globally, raising concerns about its potential impact on non-target organisms. [] This underscores the need for responsible drug disposal practices and further research into this compound's ecotoxicological effects.

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